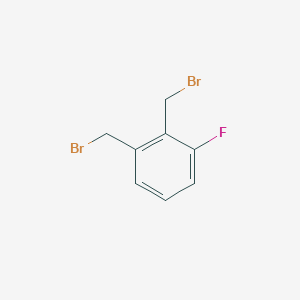

1,2-Bis(bromomethyl)-3-fluorobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-bis(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGAFUSDCBRIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555998 | |

| Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62590-16-3 | |

| Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,2-Bis(bromomethyl)-3-fluorobenzene MSDS and safety data

The following technical guide is structured to serve as a primary operational reference for 1,2-Bis(bromomethyl)-3-fluorobenzene. It synthesizes safety data, chemical reactivity, and experimental best practices into a cohesive manual for high-containment laboratory environments.

Operational Safety, Reactivity Profile, and Synthetic Utility

CAS Registry Number: 62590-16-3 Molecular Formula: C₈H₇Br₂F Molecular Weight: 281.95 g/mol [1]

Executive Summary

1,2-Bis(bromomethyl)-3-fluorobenzene is a specialized halogenated building block used primarily in the synthesis of fluorinated heterocycles (e.g., isoindolines) and polycyclic aromatic hydrocarbons via ortho-quinodimethane intermediates. Structurally, it consists of an ortho-xylene core functionalized with two reactive benzylic bromides and a fluorine substituent.

Critical Hazard Alert: This compound is a potent alkylating agent and a severe lachrymator . It possesses high reactivity toward nucleophiles (DNA, proteins), necessitating handling protocols equivalent to Category 1B Skin Corrosives.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The presence of the fluorine atom at the 3-position introduces electronic asymmetry, influencing the reactivity of the adjacent bromomethyl group compared to the distal one.

| Property | Value | Operational Note |

| Physical State | Solid (low melting) or Liquid | Often supercools; handle as a liquid for transfer calculations. |

| Melting Point | ~35–40 °C (Estimated) | May solidify in storage; gently warm to liquefy before dispensing. |

| Boiling Point | ~135 °C (at 1 mmHg) | High boiling point; vacuum distillation required for purification. |

| Solubility | DCM, THF, Toluene | Hydrolyzes rapidly in water/alcohols to release HBr gas. |

| Reactivity | Electrophilic | Susceptible to Sɴ2 displacement; moisture sensitive. |

Hazard Assessment & Toxicology (The Mechanism of Risk)

Mechanism of Toxicity: Alkylation

Unlike simple acids, 1,2-bis(bromomethyl)-3-fluorobenzene causes damage via alkylation . The benzylic carbons are highly electrophilic. Upon contact with biological tissue, they form covalent bonds with nucleophilic residues (nitrogen in DNA bases, sulfur in cysteine) [1].

-

Consequence: This leads to delayed, deep-tissue necrosis that may not be immediately painful. The byproduct is Hydrobromic Acid (HBr), which causes secondary chemical burns.

Lachrymatory Effect

Benzyl bromide derivatives activate the TRPA1 ion channel on sensory nerve endings [2].

-

Threshold: Irritation occurs at concentrations far below toxic levels.

-

Operational Impact: A minor spill outside a fume hood can render a laboratory uninhabitable for hours.

GHS Classification (Read-Across from 1,2-Bis(bromomethyl)benzene)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[6]

Comprehensive Safety Protocols

Engineering Controls

-

Primary Barrier: All handling must occur within a certified chemical fume hood with a face velocity of >100 fpm.

-

Secondary Containment: Use a spill tray lined with absorbent pads.

-

Vacuum Systems: Do not vent vacuum pumps directly into the lab. Use a cold trap (-78 °C) followed by a base scrubber (NaOH) to neutralize HBr vapors.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands (Primary) | Silver Shield / Laminate | Standard nitrile is permeable to benzylic bromides within minutes. |

| Hands (Secondary) | Nitrile (5 mil) | Worn over laminate gloves for dexterity and grip. |

| Eyes | Chemical Goggles | Safety glasses are insufficient against lachrymatory vapors. |

| Respiratory | Full-face respirator (OV/AG) | Required only if handling outside a fume hood (Emergency only). |

Operational Workflow: Safe Handling

The following diagram illustrates the mandatory workflow to minimize exposure risks during synthesis.

Figure 1: Operational safety workflow from storage to disposal. Note the critical quenching step before waste transfer.

Synthetic Utility & Experimental Protocol

Primary Application: Synthesis of Fluorinated Isoindolines

The 1,2-bis(bromomethyl) motif is the "gold standard" precursor for generating isoindoline cores via double nucleophilic substitution with primary amines [3]. The fluorine substituent allows for the creation of fluorinated scaffolds common in CNS-active drug candidates.

Protocol: Cyclization with Primary Amines

-

Reagents: 1,2-Bis(bromomethyl)-3-fluorobenzene (1.0 equiv), Primary Amine (1.0 equiv), Diisopropylethylamine (DIPEA, 3.0 equiv).

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

-

Procedure:

-

Dissolve the amine and DIPEA in MeCN at 0 °C.

-

Add the dibromide dropwise as a solution in MeCN. Note: Slow addition prevents polymerization.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench: Add saturated aqueous NaHCO₃.

-

Extraction: Extract with Ethyl Acetate. The organic layer will contain the fluoroisoindoline.

-

Reaction Pathway Visualization

Figure 2: Cyclization pathway.[7] High dilution favors the intramolecular path (Product) over polymerization (Side Product).

Emergency Response & Deactivation

Decontamination Solution (The "Quench")

Never wipe up a spill with dry paper towels; this increases surface area and vapor generation.

-

Formula: 5% Sodium Thiosulfate (Na₂S₂O₃) + 5% Sodium Bicarbonate (NaHCO₃) in water.

-

Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromide to form a non-volatile, water-soluble Bunte salt [4].

First Aid[7]

-

Eye Contact: Flush with water for 15 minutes.[6][2][5] Do not delay. The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); manual opening is required.

-

Skin Contact: Wash with soap and water.[6][7][2][5] If redness appears, treat as a potential HF/HBr burn (though HF risk is low, the corrosive nature is high).

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[6][2]

Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Incompatibility: Oxidizing agents, strong bases, and moisture .[5]

-

Shelf Life: Degrades over time, turning yellow/brown due to bromine liberation. Recrystallize from hexanes if significant discoloration occurs.

References

-

Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Washington, DC. Link

-

Bautista, D. M., et al. (2006). "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282. Link

-

Gribble, G. W., & Nutaitis, C. F. (1985). "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Organic Preparations and Procedures International, 17(4-5), 317-384. (Contextual reference for reduction/cyclization methodologies). Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link

Sources

- 1. 1,2-bis(bromomethyl)-3-fluorobenzene | 62590-16-3 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.se [fishersci.se]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Comparative Analysis: 3-Fluoro vs. 4-Fluoro o-Xylylene Dibromide

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 3-fluoro-o-xylylene dibromide and 4-fluoro-o-xylylene dibromide .

These isomers are critical precursors in the synthesis of fluorinated benzocyclobutenes (BCBs) and isoindolines , serving as bioisosteres in drug discovery and monomers in high-performance polymer chemistry.

Executive Summary & Chemical Identity[1]

While both molecules share the core

| Feature | 3-Fluoro-o-xylylene dibromide | 4-Fluoro-o-xylylene dibromide |

| IUPAC Name | 1,2-bis(bromomethyl)-3-fluorobenzene | 1,2-bis(bromomethyl)-4-fluorobenzene |

| CAS Number | 62590-16-3 | 55831-04-4 |

| Precursor | 3-Fluoro-o-xylene (CAS 452-65-3) | 4-Fluoro-o-xylene (CAS 352-33-0) |

| Symmetry | ||

| Electronic Env. | Proximal: F is ortho to one -CH₂Br | Distal: F is meta/para to -CH₂Br groups |

| Key Application | Precursor to 3-fluorobenzocyclobutene | Precursor to 4-fluorobenzocyclobutene |

| Physical State | Low-melting solid / Crystalline | Solid (mp ~45-50°C) |

Structural & Electronic Dynamics[4]

The defining difference lies in the Hammett electronic effects and steric environment created by the fluorine substituent.

3-Fluoro Isomer (The "Proximal" Variant)

-

Steric Crowding: The fluorine atom at position 3 is ortho to the bromomethyl group at position 2. This creates significant steric pressure, often retarding

attack at the C2-methylene due to the Van der Waals radius of fluorine (1.47 Å). -

Inductive Effect (-I): The C2-bromomethyl protons are highly deshielded due to the strong inductive effect of the adjacent fluorine.

-

NMR Signature: Expect strong

coupling (

4-Fluoro Isomer (The "Distal" Variant)

-

Steric Accessibility: The fluorine at position 4 is meta to C2-bromomethyl and para to C1-bromomethyl. Both reactive centers remain sterically accessible, behaving more like the unsubstituted o-xylylene dibromide.

-

Electronic Distribution: The electron-withdrawing effect is distributed more evenly, though the para position (C1) experiences resonance donation (+R) that competes with induction (-I), potentially making the C1-bromide slightly more labile than the C2-bromide.

Synthetic Protocols

The synthesis for both isomers follows a radical halogenation pathway. However, the 3-fluoro isomer requires stricter temperature control to prevent over-bromination at the benzylic position adjacent to the fluorine, where the C-H bond dissociation energy is slightly altered.

Protocol: Radical Bromination (Wohl-Ziegler)

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, CCl₄ or Trifluorotoluene.

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and argon inlet.

-

Dissolution: Dissolve 1.0 eq of the specific Fluoro-o-xylene in anhydrous solvent (0.2 M).

-

Initiation: Add 2.1 eq of NBS and 0.05 eq of radical initiator.

-

Reaction:

-

4-Fluoro: Reflux vigorously (80°C) for 4-6 hours.

-

3-Fluoro: Reflux gently or irradiate with a tungsten lamp. Critical: Monitor via TLC/GC every 30 mins. The "ortho" methyl group is slower to react, often leading to a mixture of mono- and bis-bromides if not pushed, or gem-dibromides if pushed too hard.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

-

Purification: Recrystallize from n-heptane/ethanol. Caution: Both isomers are potent lachrymators.

Reactivity Profile: The Benzocyclobutene (BCB) Connection[5]

The most distinct difference between these isomers appears when they are converted into benzocyclobutenes (via Finkelstein/reductive elimination) and subsequently used in Diels-Alder reactions.

Synthesis of Fluorinated BCBs

Both isomers react with Zinc dust (in EtOH) or NaI (in DMF) to form the corresponding fluorobenzocyclobutene.

-

3-Fluoro-dibromide

3-Fluorobenzocyclobutene (often numbered 1-fluoro in BCB nomenclature). -

4-Fluoro-dibromide

4-Fluorobenzocyclobutene .

Electrocyclic Ring Opening (The "Expert" Insight)

Upon heating (>180°C), BCBs undergo conrotatory electrocyclic ring opening to form highly reactive o-quinodimethanes (o-QDM) .

-

From 3-Fluoro Precursor: The resulting o-QDM has the fluorine atom at the terminus of the diene system. This dramatically alters the electronics of the cycloaddition, often favoring "head-to-head" or "head-to-tail" regioselectivity depending on the dienophile.

-

From 4-Fluoro Precursor: The fluorine ends up on the backbone (internal position) of the diene. This has a subtler effect on regioselectivity but significantly stabilizes the o-QDM intermediate relative to the 3-fluoro variant.

Safety & Handling (Lachrymator Warning)

Both 3-fluoro and 4-fluoro o-xylylene dibromides are severe lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

-

Decontamination: Glassware should be soaked in a bath of ethanolic KOH or dilute ammonia to quench benzylic bromides before removal from the hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

References

-

ChemicalBook. (n.d.).[1] 1,2-bis(bromomethyl)-3-fluorobenzene Properties and Suppliers. Retrieved from

-

Fluorochem. (n.d.). 1,2-Bis(bromomethyl)-4-fluorobenzene Product Sheet. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide (Analogous Mono-bromide data). Retrieved from

-

Organic Syntheses. General procedure for o-xylylene dibromide synthesis. Org. Synth. 1955, 35, 107. (Adapted for fluorinated analogs).[2][3][4][5]

-

Beilstein Journal of Organic Chemistry. Synthesis of functionalized bis(1,2,3-triazole) derivatives from 1,4-bis(bromomethyl)benzene (Analogous chemistry). Retrieved from

Sources

- 1. 4-Fluorobenzyl bromide | 459-46-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereoselective Synthesis of Alkenyl Fluorides and Alkynes by Defluoro Coupling of Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regio‐ and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(bromomethyl)-3-fluorobenzene for Advanced Chemical Synthesis

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely recognized strategy for modulating molecular properties.[1][2] 1,2-Bis(bromomethyl)-3-fluorobenzene is a key bifunctional building block that combines the reactivity of two benzylic bromide moieties with the unique electronic influence of a fluorine atom. This guide provides an in-depth exploration of its physicochemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development. The presence of the two bromomethyl groups in an ortho arrangement allows for the construction of rigid cyclic structures and polymers, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic parameters in drug candidates.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 1,2-Bis(bromomethyl)-3-fluorobenzene is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇Br₂F | [3] |

| Molecular Weight | 281.95 g/mol | [3] |

| CAS Number | 62590-16-3 | [3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Density | Estimated: 1.8 - 2.0 g/cm³ | Inferred from related compounds |

Synthesis of 1,2-Bis(bromomethyl)-3-fluorobenzene: A Step-by-Step Protocol

The synthesis of 1,2-Bis(bromomethyl)-3-fluorobenzene is typically achieved through the free-radical bromination of the corresponding xylenic precursor, 3-fluoro-o-xylene. This reaction is initiated by light and utilizes a brominating agent such as N-bromosuccinimide (NBS).

Part 1: Synthesis of the Precursor, 3-Fluoro-o-xylene

The starting material, 3-fluoro-o-xylene, can be synthesized from 2,3-dimethylaniline via a diazotization reaction followed by a Schiemann reaction or a similar fluorination method.[4]

Experimental Protocol:

-

Diazotization: 2,3-dimethylaniline is slowly added to a solution of triethylamine trihydrofluoride at 0 °C.[4]

-

Sodium nitrite is then added in portions, leading to the formation of the diazonium salt.[4]

-

Fluorination: The diazonium salt is then decomposed, typically by heating, to yield 3-fluoro-o-xylene.

-

Purification: The crude product is extracted with a suitable organic solvent (e.g., ether), washed, dried, and purified by distillation to yield pure 3-fluoro-o-xylene.[4]

Part 2: Free-Radical Bromination to Yield 1,2-Bis(bromomethyl)-3-fluorobenzene

This step involves the selective bromination of the methyl groups of 3-fluoro-o-xylene.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-o-xylene (1 equivalent) in a suitable solvent such as methyl acetate or carbon tetrachloride.[5]

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a radical initiator, such as a few drops of hydrobromic acid or AIBN (azobisisobutyronitrile).[5]

-

Initiation: Irradiate the reaction mixture with a light source (e.g., a 60W to 200W lamp) to initiate the free-radical chain reaction. The reaction is typically heated to reflux.[5]

-

Monitoring: The progress of the reaction can be monitored by GC-MS to observe the consumption of the starting material and the formation of the desired product.[5]

-

Work-up: Upon completion, cool the reaction mixture and wash it with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.[5]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 1,2-Bis(bromomethyl)-3-fluorobenzene.[5]

Caption: Synthetic workflow for 1,2-Bis(bromomethyl)-3-fluorobenzene.

Reactivity and Applications in Research and Drug Development

The utility of 1,2-Bis(bromomethyl)-3-fluorobenzene stems from the high reactivity of its two benzylic bromide groups, which are excellent electrophiles for nucleophilic substitution reactions.

Key Reactions and Mechanistic Considerations

-

Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form two new covalent bonds. This makes it an ideal cross-linking agent or a building block for constructing more complex molecular architectures. The ortho-disposition of the bromomethyl groups can be exploited to form cyclic structures, such as macrocycles, upon reaction with bifunctional nucleophiles.

-

Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.

-

Polymer Chemistry: As a bifunctional monomer, it can be used in polymerization reactions to create rigid polymer networks with potentially enhanced thermal stability and chemical resistance due to the fluorinated aromatic core.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profile.[1] The fluorine atom in 1,2-Bis(bromomethyl)-3-fluorobenzene can:

-

Block Metabolic Sites: The strong carbon-fluorine bond can prevent metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and bioavailability.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

A related compound, 1,2-bis(bromomethyl)-3-methoxybenzene, is known for its ability to modify biomolecules, which is a key aspect of drug development.[6] Given the advantageous properties of fluorine in medicinal chemistry, 1,2-Bis(bromomethyl)-3-fluorobenzene is a highly valuable intermediate for synthesizing novel therapeutic agents where metabolic stability and target engagement are critical.[2]

Safety and Handling Protocols

Caution: Based on data from structurally similar compounds, 1,2-Bis(bromomethyl)-3-fluorobenzene is expected to be a potent lachrymator and corrosive agent.[5][7][8] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[7]

-

Handling: Avoid inhalation of dust or vapors and any contact with skin and eyes.[7][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7] The compound is likely moisture-sensitive.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7]

References

- Wasikiewicz, J. M., Abu-Sen, L., Horn, A., Koelewijn, J. M., Parry, A. V. S., Morrison, J. J., & Yeates, S. G. (n.d.).

- Fisher Scientific. (n.d.).

- ChemicalBook. (2025, September 25). 3-FLUORO-O-XYLENE | 443-82-3.

- Sigma-Aldrich. (2025, November 6).

- Chem-Impex. (n.d.). 3-Fluoro-o-xylène.

- Thermo Fisher Scientific. (2013, October 17).

- Apollo Scientific. (n.d.). 1,2-Bis(bromomethyl)benzene.

- TCI Chemicals. (2025, November 28).

- Selleck Chemicals. (2023, November 21). Buy 1,2-Bis(bromomethyl)-3-methoxybenzene.

- Thermo Fisher Scientific. (n.d.). 3-Fluoro-o-xylene, 99% 5 g | Buy Online | Thermo Scientific Chemicals.

- ChemicalBook. (n.d.). 1,2-bis(bromomethyl)-3-fluorobenzene | 62590-16-3.

- PubChem. (n.d.). 3-Fluoro-o-xylene | C8H9F | CID 96489.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Reddit. (2020, December 16).

- Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). China 1-(Bromomethyl)-3-fluorobenzene Manufacturer and Supplier, Factory | Lizhuo.

- ResearchGate. (n.d.). Reaction of 1²⁻ with 1,2-bis(bromomethyl)

- BLD Pharm. (n.d.). 456-41-7|1-(Bromomethyl)-3-fluorobenzene|BLD Pharm.

- ACS Publications. (n.d.).

- PubChem. (n.d.). 2-Bromo-1-(bromomethyl)-3-fluorobenzene | C7H5Br2F | CID 44181799.

- Royal Society of Chemistry. (n.d.).

- RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- Organic Syntheses. (n.d.). o-Xylene, α,α'-dibromo - Organic Syntheses Procedure.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. China 1-(Bromomethyl)-3-fluorobenzene Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 3. 1,2-bis(bromomethyl)-3-fluorobenzene | 62590-16-3 [chemicalbook.com]

- 4. 3-FLUORO-O-XYLENE | 443-82-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Buy 1,2-Bis(bromomethyl)-3-methoxybenzene [smolecule.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Researcher's Guide to Sourcing and Qualification of High-Purity 1,2-Bis(bromomethyl)-3-fluorobenzene for Pharmaceutical Synthesis

Abstract: 1,2-Bis(bromomethyl)-3-fluorobenzene (CAS No. 62590-16-3) is a key building block in contemporary medicinal chemistry, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] The success of multi-step syntheses, final drug substance quality, and clinical outcomes are directly contingent on the purity of such starting materials. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on sourcing high-purity 1,2-Bis(bromomethyl)-3-fluorobenzene. It covers the criticality of purity, a comparative landscape of suppliers, and a detailed protocol for incoming quality control (QC) verification to ensure lot-to-lot consistency and mitigate risks in the research and development pipeline.

The Strategic Importance of 1,2-Bis(bromomethyl)-3-fluorobenzene in Drug Discovery

Chemical Profile and Reactivity

1,2-Bis(bromomethyl)-3-fluorobenzene is a substituted aromatic compound featuring two reactive bromomethyl groups ortho to each other and a fluorine atom on the benzene ring.

-

CAS Number: 62590-16-3

-

Molecular Formula: C₈H₇Br₂F

-

Molecular Weight: 281.95 g/mol

The two benzylic bromide moieties are excellent electrophiles, making them highly susceptible to nucleophilic substitution. This bifunctionality allows the molecule to act as a crucial linker or scaffold, enabling the construction of complex heterocyclic ring systems. The fluorine substituent can modulate the electronic properties of the ring and influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API), such as metabolic stability and binding affinity.

Application in PARP Inhibitor Synthesis

The primary application driving the demand for this reagent is in the synthesis of PARP inhibitors.[3][4] PARP enzymes are critical components of the DNA single-strand break repair machinery. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and selective cancer cell death, a concept known as synthetic lethality.[1][5] 1,2-Bis(bromomethyl)-3-fluorobenzene is often used to construct the core structures of these inhibitors, which mimic the nicotinamide portion of the NAD+ substrate required by the PARP enzyme.

The Imperative of High Purity in Pharmaceutical R&D

In drug discovery, the quality of the inputs directly dictates the success of the outputs.[6] Using a reagent like 1,2-Bis(bromomethyl)-3-fluorobenzene with suboptimal purity can introduce a cascade of negative consequences.

-

Compromised Reaction Yields and Profiles: Impurities, such as mono-brominated species or isomers, can lead to a host of side reactions, complicating purification and significantly reducing the yield of the desired product.

-

Formation of Genotoxic Impurities (GTIs): Benzyl halides are recognized as a class of potential genotoxic impurities (PGIs) due to their alkylating nature.[7] Residual starting materials or related impurities in the final API can pose significant safety risks and create major regulatory hurdles.[8][9]

-

Lack of Reproducibility: Poorly characterized starting materials are a primary cause of failed reaction scale-up and batch-to-batch inconsistency, wasting valuable time and resources.[10]

Given these risks, sourcing from a reputable supplier and performing rigorous independent quality control is not merely a suggestion but a fundamental requirement of good laboratory and manufacturing practice.[8][9]

Supplier Landscape and Evaluation

Identifying a reliable supplier requires looking beyond price and availability. Key metrics include documented purity, the provision of comprehensive analytical data, and a track record of quality. Below is a comparative analysis of representative suppliers for 1,2-Bis(bromomethyl)-3-fluorobenzene (CAS 62590-16-3).

| Supplier/Vendor | CAS Number | Stated Purity | Availability | Notes |

| Advanced Chemical Intermediates Ltd. (via Sigma-Aldrich) | 62590-16-3 | ≥95%[11] | Research quantities | Listed as a pale yellow low melting solid. Provides basic properties and safety information.[11] |

| ChemicalBook Aggregators | 62590-16-3 | Varies by Lister | Research to Bulk | Lists multiple potential suppliers such as Cochemical Ltd. and Aromsyn Co., Ltd. Purity and documentation must be verified for each individual supplier.[9] |

Disclaimer: This table is for illustrative purposes. Researchers should always obtain the latest Certificate of Analysis (CoA) and Safety Data Sheet (SDS) directly from the supplier before purchase.

Incoming Quality Control & Verification Protocol

A supplier's Certificate of Analysis provides a baseline, but independent verification is crucial for ensuring the material meets the stringent requirements of pharmaceutical research. Below is a comprehensive, multi-technique protocol for qualifying incoming batches of 1,2-Bis(bromomethyl)-3-fluorobenzene.

Rationale for Orthogonal Methods

No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple methods that measure different chemical properties, is essential. For this compound, a combination of ¹H NMR, HPLC-UV, and GC-MS is recommended.

Workflow for Reagent Qualification

Caption: Workflow for sourcing and qualifying high-purity reagents.

Step-by-Step Experimental Protocols

4.3.1 ¹H NMR Spectroscopy (Identity and Structural Confirmation)

-

Objective: To confirm the chemical structure and identify any major structural impurities.

-

Protocol:

-

Prepare the sample by dissolving ~10 mg of 1,2-Bis(bromomethyl)-3-fluorobenzene in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (≥400 MHz).

-

-

Expected Spectrum & Interpretation:

-

~4.7 ppm (singlet, 4H): This signal corresponds to the four protons of the two benzylic bromomethyl (-CH₂Br) groups. The singlet nature indicates magnetic equivalence.[12]

-

~7.1-7.5 ppm (multiplet, 3H): These signals correspond to the three protons on the aromatic ring. The fluorine atom will cause characteristic splitting patterns that can be used for definitive structural confirmation.

-

The absence of significant signals in other regions (e.g., a singlet around 2.3 ppm for a methyl group) helps rule out impurities like the starting material (3-fluoro-o-xylene).

-

4.3.2 High-Performance Liquid Chromatography (HPLC-UV) (Purity Assessment)

-

Objective: To quantify the purity of the main component and detect non-volatile impurities. Benzyl halides can be analyzed directly or after derivatization to enhance detection.[7][13]

-

Protocol:

-

Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Example: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of ~0.5 mg/mL.

-

-

Data Interpretation: Purity is calculated based on the relative peak area of the main component versus the total area of all peaks. A purity of ≥98% is often desired for pharmaceutical applications. Any impurity peak >0.1% should be investigated.

4.3.3 Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurity Analysis)

-

Objective: To detect volatile impurities, such as residual solvents from synthesis or mono-brominated side products.[14]

-

Protocol:

-

Instrument: GC system coupled with a Mass Spectrometer.

-

Column: A low-to-mid polarity column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Injector: Split/splitless, 250°C.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

-

Data Interpretation: The total ion chromatogram (TIC) will show separated components. The mass spectrum of each peak can be used to identify impurities by comparing their fragmentation patterns to known databases. This is particularly effective for identifying isomers or compounds with similar UV absorbance that may co-elute in HPLC.

Conclusion

1,2-Bis(bromomethyl)-3-fluorobenzene is an enabling reagent for the development of next-generation therapeutics, particularly PARP inhibitors. The integrity of research built upon this molecule is directly tied to its purity. By implementing a rigorous supplier evaluation process and a robust, orthogonal analytical qualification workflow, research and development teams can ensure the quality and consistency of their starting materials. This diligence mitigates the significant risks of failed experiments, irreproducible results, and downstream regulatory complications, ultimately accelerating the path from discovery to clinical application.

References

- Elchemy. (2024). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.

- Techmate Ltd. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing.

- Apollo Scientific. (2025). Why High-Purity Chemicals Matter in Drug Discovery.

- Pure Synth. (2025). What Exactly Is a Reagent—and Why Does It Matter?.

- ChemicalBook. 1,2-bis(bromomethyl)-3-fluorobenzene | 62590-16-3.

- Sigma-Aldrich. 1,2-Bis-bromomethyl-3-fluoro-benzene | 62590-16-3.

- Lin, L. et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.

- ResearchGate. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.

- Ren, Y. et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC.

- ResearchGate. Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),....

- The Royal Society of Chemistry. (2012). Supporting information.

- Abugreen, M. et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC.

- Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- TSI Journals. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas.

- Malyuchenko, N. V. et al. (2015). PARP1 Inhibitors: Antitumor Drug Design. Acta Naturae.

- JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.

- PubMed. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 Inhibitors: Antitumor Drug Design - Malyuchenko - Acta Naturae [actanaturae.ru]

- 5. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 456-41-7|1-(Bromomethyl)-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2-Dibromo-3-fluorobenzene | 811711-33-8 [sigmaaldrich.com]

- 9. 1,2-bis(bromomethyl)-3-fluorobenzene | 62590-16-3 [chemicalbook.com]

- 10. 1-(Bromomethyl)-3-fluorobenzene | CAS#:456-41-7 | Chemsrc [chemsrc.com]

- 11. 1,2-Bis-bromomethyl-3-fluoro-benzene | 62590-16-3 [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. tsijournals.com [tsijournals.com]

Application Note: Protocol for Cyclization of 3-Fluoro-o-xylylene Dibromide with Primary Amines

Abstract

This application note details a robust, scalable protocol for the synthesis of N-substituted-4-fluoroisoindolines via the double nucleophilic substitution (

Mechanistic Insight & Strategic Design

The Reaction Pathway

The formation of the isoindoline ring involves two sequential

-

First Alkylation (Intermolecular): The primary amine attacks one of the benzylic bromides. This is the rate-determining step for the bimolecular pathway.

-

Second Alkylation (Intramolecular): The secondary amine intermediate undergoes a rapid intramolecular ring closure to form the 5-membered pyrrolidine-fused ring.

The Fluorine Effect:

The presence of a fluorine atom at the 3-position of the benzene ring creates electronic asymmetry. The benzylic carbon ortho to the fluorine (C-2 relative to the ring system) is more electron-deficient due to the inductive withdrawing effect (-I) of the fluorine. While steric hindrance is minimal (Fluorine Van der Waals radius

Controlling Competing Pathways

The primary failure mode in this synthesis is polymerization . If the concentration of the intermediate secondary amine is high, it is statistically more likely to attack a different molecule of dibromide rather than closing the ring on itself.

-

Pathway A (Desired):

(Cyclization) must be -

Pathway B (Undesired): Formation of linear poly-amines or macrocycles.

Solution: We utilize the Ruggli-Ziegler Dilution Principle . By keeping the instantaneous concentration of the dibromide low (via slow addition) in a relatively dilute amine solution, we favor the intramolecular reaction (zero-order in concentration relative to the substrate once the intermediate forms) over the intermolecular reaction (second-order).

Visualization of Reaction Logic

Figure 1: Kinetic competition between cyclization and polymerization.[1][2] High dilution favors the green pathway.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[3][4] | Role | Notes |

| 3-Fluoro-o-xylylene dibromide | 1.0 | Electrophile | CAUTION: Potent Lachrymator |

| Primary Amine ( | 1.05 - 1.1 | Nucleophile | Slight excess ensures complete consumption of bromide. |

| Potassium Carbonate ( | 3.0 | Base | Scavenges HBr. Anhydrous, granular preferred. |

| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic; easy removal. |

| Ethyl Acetate / Hexanes | - | Workup | Extraction solvents. |

Safety Warning:

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Base

-

Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Add Potassium Carbonate (3.0 equiv) and the Primary Amine (1.1 equiv) to the flask.

-

Add Acetonitrile (Volume A) to the flask.

-

Volume Calculation: Use approximately 10 mL of solvent per 1 mmol of amine.

-

-

Heat the mixture to 60°C with vigorous stirring.

Step 2: Slow Addition of Electrophile (The Critical Step)

-

Dissolve 3-Fluoro-o-xylylene dibromide (1.0 equiv) in Acetonitrile (Volume B).

-

Volume Calculation: Use approximately 5 mL of solvent per 1 mmol of dibromide.

-

-

Transfer this solution to the addition funnel.

-

Add the dibromide solution dropwise to the stirring amine mixture over a period of 1 to 2 hours .

-

Note: The slow addition maintains a low steady-state concentration of the dibromide, suppressing oligomerization.

-

Step 3: Reaction Completion

-

After addition is complete, continue stirring at 60°C for an additional 2–4 hours .

-

Monitor reaction progress via TLC or LC-MS.

-

TLC Monitoring: The dibromide is less polar than the product. The product will often streak slightly due to the basic amine.

-

Target Mass: Look for

.

-

Step 4: Workup (Acid-Base Extraction) This method purifies the product from non-basic impurities without chromatography.

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (

and -

Concentrate the filtrate under reduced pressure to remove Acetonitrile.

-

Dissolve the residue in Ethyl Acetate.

-

Extraction:

-

Wash the organic layer with 1N HCl (aq) . The product (amine) will protonate and move into the aqueous layer.[5]

-

Discard the organic layer (contains non-basic impurities/polymers).

-

-

Basification:

-

Cool the aqueous layer and slowly basify to pH > 10 using 4N NaOH or Sat.

. -

Extract the cloudy aqueous mixture 3x with Ethyl Acetate (or DCM).

-

-

Dry the combined organics over

, filter, and concentrate to yield the crude N-substituted-4-fluoroisoindoline .

Expected Results & Characterization

| Parameter | Specification |

| Typical Yield | 75% - 90% |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| Single peak, typically around -115 to -125 ppm (depending on solvent). | |

| The benzylic protons ( |

Table 1: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Gummy Residue | Oligomerization due to high concentration. | Increase solvent volume; slow down the addition rate of dibromide. |

| Incomplete Reaction | Base passivation. | Ensure |

| Product in Organic Waste | pH during extraction was not low enough. | Ensure the aqueous layer is strongly acidic (pH < 2) during the first wash to fully protonate the amine. |

References

-

General Isoindoline Synthesis: Organic Syntheses, Coll. Vol. 5, p. 1064 (1973); Vol. 44, p. 98 (1964). Link

-

Fluorinated Scaffolds in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

- Dilution Principle: Ruggli, P. "Die Verdünnungsprinzip bei der Cyclisierung." Justus Liebigs Annalen der Chemie 392.1 (1912): 92-100.

-

Specific Application (Patent Example): "Substituted Isoindoline Derivatives." WO2012031140. (Demonstrates the utility of the 4-fluoroisoindoline core). Link

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Isoindoline synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 5. chemrevise.org [chemrevise.org]

The Strategic Deployment of 1,2-Bis(bromomethyl)-3-fluorobenzene in Modern Carbon-Carbon Bond Formation: A Guide for Synthetic Chemists

Introduction: The Fluorinated Benzyl Synthon in Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics, make fluorinated building blocks highly valuable.[1] Among these, 1,2-bis(bromomethyl)-3-fluorobenzene stands out as a versatile and reactive synthon. Its dual benzylic bromide functionalities, activated for nucleophilic substitution, coupled with the electronic influence of the fluorine substituent, open up a diverse range of possibilities for constructing complex carbocyclic and heterocyclic systems. This guide provides a comprehensive overview of the applications of 1,2-bis(bromomethyl)-3-fluorobenzene in key C-C bond-forming reactions, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity: A Platform for Diverse C-C Couplings

The synthetic utility of 1,2-bis(bromomethyl)-3-fluorobenzene is primarily centered around the high reactivity of its two bromomethyl groups. These groups can act as electrophilic centers for a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. The presence of the ortho-fluorine atom can influence the reactivity through inductive electron withdrawal, potentially affecting reaction rates and yields. This guide will focus on three principal classes of C-C bond formation reactions:

-

[4+2] Cycloaddition via in-situ generated 4-fluoro-ortho-quinodimethane: A powerful method for the construction of fluorinated polycyclic aromatic systems.

-

Cyclization with Active Methylene Compounds: A direct route to functionalized seven-membered rings.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Enabling the introduction of a variety of organic fragments.

Application Note I: Synthesis of Fluorinated Naphthalenes and Anthracenes via [4+2] Cycloaddition

The in-situ generation of ortho-quinodimethanes from 1,2-bis(bromomethyl)arenes and their subsequent trapping in a Diels-Alder reaction is a classic and highly effective strategy for the synthesis of annulated aromatic systems.[2][3] 1,2-Bis(bromomethyl)-3-fluorobenzene serves as an excellent precursor to the transient and highly reactive 4-fluoro-ortho-quinodimethane, which can readily engage with a variety of dienophiles to construct fluorinated tetralin skeletons that can be subsequently aromatized.

Mechanistic Rationale

The reaction proceeds through a two-step sequence. First, the 1,2-bis(bromomethyl)-3-fluorobenzene is treated with a reducing agent, typically zinc dust, to generate the highly reactive 4-fluoro-ortho-quinodimethane intermediate. This diene is immediately trapped by a dienophile present in the reaction mixture in a [4+2] cycloaddition to form a fluorinated tetralin derivative. Subsequent oxidation or elimination furnishes the aromatic naphthalene or anthracene core.

Diagram 1: Generation of 4-fluoro-ortho-quinodimethane and subsequent Diels-Alder reaction.

Experimental Protocol: Synthesis of 5-Fluoro-2-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboximide

Materials:

-

1,2-Bis(bromomethyl)-3-fluorobenzene

-

N-Phenylmaleimide

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated zinc dust (2.0 eq).

-

Under a nitrogen atmosphere, add anhydrous THF, followed by 1,2-bis(bromomethyl)-3-fluorobenzene (1.0 eq) and N-phenylmaleimide (1.2 eq).

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc. Wash the celite pad with THF.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tetralin adduct.

-

For aromatization, dissolve the crude adduct in DCM and add DDQ (1.1 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired fluorinated naphthalene derivative.

| Dienophile | Product Type | Expected Yield (%) |

| N-Phenylmaleimide | Naphthalene derivative | 70-85 |

| Dimethyl acetylenedicarboxylate | Naphthalene derivative | 65-80 |

| Benzoquinone | Anthracene derivative | 55-70 |

Table 1: Representative Dienophiles and Expected Yields in Diels-Alder Reactions.

Application Note II: Synthesis of Fluorinated Benzocycloheptenes via Dialkylation of Active Methylene Compounds

The reaction of 1,2-bis(bromomethyl)arenes with carbanions derived from active methylene compounds provides a straightforward route to the formation of seven-membered rings fused to the aromatic core.[4] This methodology can be effectively applied to 1,2-bis(bromomethyl)-3-fluorobenzene for the synthesis of fluorinated benzocycloheptene derivatives, which are of interest in medicinal chemistry.

Mechanistic Rationale

The reaction proceeds via a tandem nucleophilic substitution. A base is used to deprotonate the active methylene compound, generating a stabilized carbanion. This carbanion then acts as a nucleophile, sequentially displacing both bromide ions from the 1,2-bis(bromomethyl)-3-fluorobenzene in an intramolecular fashion to form the seven-membered ring.

Diagram 2: Cyclization of Diethyl Malonate with 1,2-Bis(bromomethyl)-3-fluorobenzene.

Experimental Protocol: Synthesis of Diethyl 5-fluoro-6,8-dihydro-5H-benzo[5]annulene-7,7-dicarboxylate

Materials:

-

1,2-Bis(bromomethyl)-3-fluorobenzene

-

Diethyl malonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

-

Carefully add sodium hydride (2.2 eq) to the DMF with stirring.

-

Cool the suspension to 0 °C and add diethyl malonate (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1]

-

Add a solution of 1,2-bis(bromomethyl)-3-fluorobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 12-18 hours.

-

Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the desired fluorinated benzocycloheptene derivative.

| Active Methylene Compound | Base | Expected Yield (%) |

| Diethyl malonate | NaH | 60-75 |

| Ethyl acetoacetate | K₂CO₃ | 55-70 |

| Malononitrile | NaOEt | 65-80 |

Table 2: Various Active Methylene Compounds and Bases for Benzocycloheptene Synthesis.

Application Note III: Transition Metal-Catalyzed Cross-Coupling Reactions

The benzylic bromide moieties of 1,2-bis(bromomethyl)-3-fluorobenzene are amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing access to a diverse range of complex fluorinated molecules.

Mechanistic Rationale

Suzuki Coupling: In the presence of a palladium catalyst and a suitable base, a boronic acid or its ester undergoes transmetalation with the palladium center that has undergone oxidative addition into the C-Br bond. Reductive elimination then yields the cross-coupled product and regenerates the active palladium(0) catalyst.[5][6]

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with the benzylic bromide. The mechanism follows a similar catalytic cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination.[7][8]

Diagram 3: General Catalytic Cycle for Suzuki Cross-Coupling.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. library2.smu.ca [library2.smu.ca]

- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Purification of Fluorinated Pentacene Derivatives for Organic Electronics

Executive Summary & Rationale

Pentacene (

-

Environmental Instability: The high HOMO energy level (~ -5.0 eV) makes it susceptible to photo-oxidation in air.

-

Insolubility: The "herringbone" crystal packing prevents solution processing, necessitating expensive high-vacuum deposition.

The Fluorination Strategy:

Substituting hydrogen with fluorine addresses both issues. The high electronegativity of fluorine lowers the HOMO/LUMO levels (approx. 0.1 eV per F atom), stabilizing the molecule against oxidation and facilitating electron injection (n-type behavior). Furthermore, bulky silylethynyl groups (e.g., TIPS) at the 6,13-positions disrupt the edge-to-face herringbone packing, inducing a face-to-face

This guide details the synthesis of 2,3,9,10-Tetrafluoropentacene (F4-PEN) and its solution-processable analogue F4-TIPS-Pentacene .

Strategic Design & Energy Levels

The following table illustrates the electronic impact of fluorination and functionalization.

| Derivative | Substituents | Type | HOMO (eV) | LUMO (eV) | Stability (Air) | Processing |

| Pentacene | None | p-type | -5.00 | -2.90 | Poor (< 1 day) | Vacuum (PVT) |

| F4-Pentacene | 2,3,9,10-Tetrafluoro | p-type | -5.35 | -3.60 | Moderate | Vacuum (PVT) |

| PFP | Perfluoro | n-type | -5.90 | -4.30 | Excellent | Vacuum (PVT) |

| F4-TIPS-PEN | 2,3,9,10-F4 + 6,13-TIPS | Ambipolar | -5.40 | -3.70 | Good | Solution (Spin/Print) |

Protocol A: Synthesis of the Fluorinated Backbone

Target: 2,3,9,10-Tetrafluoropentacene-6,13-dione (Precursor)

This quinone is the divergent intermediate for both vacuum-processable F4-Pentacene and solution-processable F4-TIPS-Pentacene.

Reagents & Equipment

-

Reactants: 4,5-Difluorophthalaldehyde (20 mmol), 1,4-Cyclohexanedione (10 mmol).

-

Catalyst: 15% KOH solution (aq).

-

Solvent: Ethanol (degassed).

-

Equipment: 250 mL Round bottom flask, reflux condenser, inert gas (Argon) line.

Step-by-Step Procedure

-

Preparation: Dissolve 4,5-difluorophthalaldehyde (3.4 g, 20 mmol) and 1,4-cyclohexanedione (1.12 g, 10 mmol) in 100 mL of ethanol in the round bottom flask.

-

Degassing: Sparge the solution with Argon for 20 minutes. Critical: Oxygen presence during condensation can lead to irreversible byproducts.

-

Condensation: Add 2 mL of 15% KOH solution dropwise. The solution will darken immediately.

-

Reflux: Heat the mixture to reflux (80°C) for 2 hours. A thick yellow/brown precipitate will form.

-

Isolation: Cool to room temperature. Filter the solid using a Buchner funnel.

-

Washing: Wash the crude quinone extensively with water (to remove base) and cold ethanol.

-

Drying: Dry under vacuum at 60°C overnight.

-

Yield: ~60-70%.

-

Appearance: Yellow/Brown powder.

-

Validation: IR Spectroscopy (C=O stretch at ~1670 cm⁻¹).

-

Protocol B: Synthesis of Soluble F4-TIPS-Pentacene

Target: 6,13-Bis(triisopropylsilylethynyl)-2,3,9,10-tetrafluoropentacene

This protocol utilizes a nucleophilic addition followed by a reductive aromatization.

Reagents

-

Precursor: Fluorinated Quinone (from Protocol A).

-

Nucleophile: (Triisopropylsilyl)acetylene (TIPS-acetylene).

-

Base: n-Butyllithium (2.5 M in hexanes).

-

Reducing Agent: Stannous Chloride Dihydrate (

). -

Solvents: Anhydrous THF, 10% HCl.

Workflow Diagram (DOT)

Figure 1: Synthetic pathway from quinone to functionalized pentacene.

Step-by-Step Procedure

Part 1: Nucleophilic Addition

-

Acetylide Formation: In a dry Schlenk flask under Argon, dissolve TIPS-acetylene (4.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath). Add n-BuLi (3.8 eq) dropwise. Stir for 1 hour.

-

Quinone Addition: Add the Fluorinated Quinone (1.0 eq) to the reaction mixture. Note: The quinone is sparingly soluble; it will dissolve slowly as it reacts.

-

Warming: Allow the mixture to warm to room temperature overnight. The suspension should become a clear dark solution, indicating the formation of the soluble diol intermediate.

-

Quench: Quench with saturated

solution. Extract with diethyl ether, dry over

Part 2: Reductive Aromatization

-

Dissolution: Dissolve the crude diol in minimal THF.

-

Reduction: Prepare a saturated solution of

in 10% HCl (aq). Add this dropwise to the diol solution while stirring vigorously. -

Observation: The reaction mixture will shift color dramatically (typically from pale/brown to deep blue or violet) as the aromatic pentacene core forms.

-

Workup: Pour into water, extract with dichloromethane (DCM).

-

Purification: Flash chromatography (Silica gel, Hexane/DCM eluent) followed by recrystallization from acetone/ethanol.

Protocol C: Physical Vapor Transport (PVT) Purification

Target: Ultra-high purity crystals for OFETs.

For non-soluble derivatives (like F4-Pentacene or Perfluoropentacene) or to further purify TIPS derivatives, PVT is mandatory to remove trace synthetic impurities that act as charge traps.

Equipment Setup

-

System: Three-zone horizontal tube furnace.

-

Tube: Quartz tube (cleaned with Aqua Regia).

-

Carrier Gas: Ultra-high purity Argon (99.999%).

PVT Parameters Table

| Parameter | F4-Pentacene (Insoluble) | F4-TIPS-Pentacene (Soluble) |

| Source Temp ( | 260°C - 280°C | 180°C - 200°C |

| Deposition Temp ( | 180°C - 200°C | 100°C - 120°C |

| Argon Flow Rate | 30 - 50 sccm | 20 - 30 sccm |

| Pressure | 1 atm (Open flow) | 1 atm (Open flow) |

| Time | 24 - 48 hours | 12 - 24 hours |

Procedure:

-

Place the crude material in a ceramic boat at the hottest zone (

). -

Purge the tube with Argon for 2 hours prior to heating.

-

Ramp temperature to

. Impurities with higher volatility will deposit at the far cool end; heavy impurities remain in the boat. -

The target crystals will grow in the middle zone (

) as high-quality platelets or needles.

Device Integration (OFET Fabrication)

To validate the synthesized material, fabricate a Bottom-Gate Top-Contact (BGTC) transistor.

Figure 2: Workflow for Bottom-Gate Top-Contact OFET fabrication.

Critical Protocol Note: For F4-TIPS-Pentacene , spin-coating speed affects crystal alignment.

-

Recipe: 10 mg/mL in Chlorobenzene.

-

Spin: 1500 rpm for 60s.

-

Anneal: 100°C for 10 min (removes solvent, improves

-stacking).

References

-

Sakamoto, Y., et al. (2004).[1][2] "Perfluoropentacene: High-Performance p-n Junctions and Complementary Circuits with Pentacene." Journal of the American Chemical Society.[3] Link

-

Anthony, J. E. (2006). "Functionalized Acenes and Heteroacenes for Organic Electronics." Chemical Reviews. Link

-

Tang, M. L., & Bao, Z. (2011). "Halogenated Pentacenes: Charge Transport and Stability." Chemistry of Materials. Link

-

Sigma-Aldrich Technical Bulletin. "6,13-Bis(triisopropylsilylethynyl)pentacene (716006) User Guide." Link

-

Kloc, C., et al. (1997). "Physical Vapor Growth of Centimeter-sized Crystals of

-Hexathiophene." Journal of Crystal Growth. (Seminal paper on PVT method). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perfluoropentacene: high-performance p-n junctions and complementary circuits with pentacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra [beilstein-journals.org]

Nucleophilic substitution conditions for fluorinated benzyl bromides

Topic: Nucleophilic Substitution Conditions for Fluorinated Benzyl Bromides Type: Application Note & Experimental Protocol ID: AN-FBB-2025-01

Executive Summary

Fluorinated benzyl bromides are critical building blocks in medicinal chemistry, used to introduce metabolically stable, lipophilic fluorobenzyl motifs into drug candidates. While benzyl bromides are inherently reactive electrophiles, the presence of fluorine atoms on the aromatic ring significantly perturbs the electronic landscape of the benzylic center.[1]

This Application Note provides a technical framework for optimizing nucleophilic substitutions (

Safety & Handling: The Lachrymator Protocol

CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear agents) and severe skin irritants.[2] They alkylate DNA and proteins indiscriminately.

-

Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.

-

Neutralization Station: Prepare a beaker of 10% aqueous sodium thiosulfate (

) or dilute ammonia. All glassware, spatulas, and gloves contacting the bromide must be dipped here before removal from the hood. The thiosulfate nucleophile rapidly neutralizes the alkyl bromide. -

Spill Management: Do not wipe with paper towels immediately. Cover with solid soda ash or sodium thiosulfate powder, then clean.

Mechanistic Insight: The Fluorine Effect

The reactivity of fluorinated benzyl bromides is governed by the competition between the Inductive Effect (

-

Electronic Activation (

): The high electronegativity of fluorine exerts a strong inductive pull ( -

Positional Nuance:

-

Meta-F: Exerts distinct electron-withdrawing effects (

), significantly activating the benzylic carbon for nucleophilic attack. -

Para-F: The resonance donation (

) partially counters the inductive withdrawal ( -

Ortho-F: Introduces steric bulk and potential "fluorine effects" (electrostatic repulsion) with incoming nucleophiles, often requiring higher temperatures or smaller nucleophiles.

-

Diagram 1: Reactivity & Decision Logic

Caption: Decision matrix for adjusting experimental conditions based on fluorine regiochemistry.

Experimental Protocols

Protocol A: C-N Bond Formation (Secondary Amines)

Application: Synthesis of fluorobenzyl-amine pharmacophores. Challenge: Preventing over-alkylation (formation of tertiary amines/quaternary salts).

Materials:

-

Substrate: 4-Fluorobenzyl bromide (1.0 eq)

-

Nucleophile: Piperidine or Morpholine (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq) -

Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 eq) in anhydrous MeCN. -

Nucleophile Addition: Add the amine (1.2 eq) to the suspension. Stir for 10 minutes at Room Temperature (RT) to ensure homogeneity.

-

Substrate Addition: Add 4-Fluorobenzyl bromide (1.0 eq) dropwise over 5 minutes.

-

Note: Dropwise addition keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.

-

-

Reaction: Stir at RT. Monitor by TLC (System: 20% EtOAc/Hexane).

-

Endpoint: Disappearance of bromide (

) and appearance of amine product ( -

Time: typically 2–4 hours.

-

-

Workup: Filter off the solid inorganic salts (

, excess -

Purification: The residue is often pure enough. If not, purify via silica flash chromatography (DCM/MeOH gradient).

Protocol B: C-O Bond Formation (Williamson Ether Synthesis)

Application: Synthesis of fluorinated benzyl ethers. Challenge: Phenols are weaker nucleophiles than amines; requires stronger activation or better leaving group solvation.

Materials:

-

Substrate: 2,4-Difluorobenzyl bromide (1.0 eq)

-

Nucleophile: Substituted Phenol (1.1 eq)

-

Base: Cesium Carbonate (

) (1.5 eq) or

Procedure:

-

Activation: Dissolve phenol (1.1 eq) in DMF (0.5 M). Add

(1.5 eq). Stir at RT for 15 mins to generate the phenoxide anion.-

Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion for faster reaction.

-

-

Alkylation: Add 2,4-Difluorobenzyl bromide (1.0 eq).

-

Reaction: Stir at 60°C.

-

Catalysis: If reaction is sluggish (due to ortho-F sterics), add 10 mol% Sodium Iodide (NaI). This converts the bromide to a more reactive iodide in situ.

-

-

Workup: Dilute with water (5x reaction volume) to crash out the product or extract with EtOAc. Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.

Protocol C: Azidation (Click Chemistry Precursor)

Application: Generating fluorobenzyl azides for CuAAC click reactions.

Procedure:

-

Dissolve Fluorobenzyl bromide (1.0 eq) in DMSO (0.5 M).

-

Caution: Add Sodium Azide (

) (1.5 eq). Warning: Azides are shock-sensitive; do not use metal spatulas or halogenated solvents (DCM) which can form explosive di-azidomethane. -

Stir at RT for 2 hours.

-

Quench: Dilute with water, extract with

. Do not concentrate to dryness (explosion hazard). Use the solution directly in the next step.

Optimization & Troubleshooting

Solvent Selection Matrix

| Solvent | Polarity | Rate ( | Workup Difficulty | Recommendation |

| Acetone | Polar Aprotic | Moderate | Easy (Evaporation) | Best for Finkelstein (NaI) conditions. |

| Acetonitrile | Polar Aprotic | High | Easy (Evaporation) | Gold Standard for amination. |

| DMF | Polar Aprotic | Very High | Hard (High BP, water wash) | Use for sluggish substrates (ortho-substituted). |

| Ethanol | Polar Protic | Low | Easy | Avoid. Solvates nucleophile (slowing |

Troubleshooting Guide

-

Problem: Hydrolysis to Benzyl Alcohol.

-

Cause: Wet solvent or hygroscopic base.

-

Fix: Use anhydrous MeCN; add 3Å Molecular Sieves to the reaction.

-

-

Problem: Low Yield with Ortho-F substrates.

-

Cause: Steric hindrance shielding the

.[5] -

Fix: Switch solvent to DMF; increase Temp to 80°C; add 10 mol% TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst.

-

Workflow Visualization

Diagram 2: Standard Experimental Workflow

Caption: Step-by-step workflow for nucleophilic substitution of fluorobenzyl bromides.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl Bromide.[6][7] Merck KGaA. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution). Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

values of Fluorine). Link -

Mizuta, S., et al. (2024).[8][9] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Advances, 14. (Context on Fluorine/Bromine exchange and reactivity). Link

-

Master Organic Chemistry. (2012). Solvent Effects in Substitution Reactions.[3][8] (Practical guide on Polar Aprotic solvents). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. amherst.edu [amherst.edu]

- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. merckmillipore.com [merckmillipore.com]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]

- 8. researchgate.net [researchgate.net]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

Technical Support Center: Purification of Bromination Mixtures

Welcome to the technical support center for challenges related to the purification of bromination reaction mixtures, specifically focusing on the removal of unreacted 3-fluoro-o-xylene. This guide is intended for researchers, scientists, and professionals in drug development who are encountering difficulties in isolating their desired brominated product.

Introduction

The electrophilic bromination of 3-fluoro-o-xylene is a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates.[1][2] However, achieving high purity of the brominated product often presents a significant challenge due to the presence of unreacted starting material. The similar physical properties of 3-fluoro-o-xylene and its brominated derivatives can complicate purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My crude reaction mixture shows a significant amount of unreacted 3-fluoro-o-xylene after quenching. What went wrong?

Possible Causes and Solutions:

-

Incomplete Reaction: The bromination reaction may not have gone to completion.

-

Verify Reaction Conditions: Ensure that the reaction temperature, time, and stoichiometry of reagents are optimized. Electrophilic aromatic bromination often requires a catalyst, such as iron filings or iron(III) bromide, and is typically performed at low temperatures (e.g., 0 to -5°C) to control selectivity and minimize side reactions.[3][4]

-

Catalyst Activity: The catalyst may be inactive. Use freshly activated catalyst or consider alternative Lewis acid catalysts.

-

Purity of Reagents: Impurities in the 3-fluoro-o-xylene or bromine can inhibit the reaction. Ensure you are using high-purity starting materials.

-

-

Inefficient Quenching: The quenching step is critical for stopping the reaction and removing excess bromine.[5]

-

Choice of Quenching Agent: A solution of sodium bisulfite or sodium thiosulfate is commonly used to quench excess bromine.[3][6] Ensure the quenching solution is fresh and used in sufficient excess.

-

Thorough Mixing: Ensure vigorous stirring during the quenching process to allow for complete reaction with any remaining bromine. The disappearance of the characteristic bromine color is a good visual indicator of a complete quench.[6]

-

Issue 2: I'm having trouble separating unreacted 3-fluoro-o-xylene from my desired bromo-3-fluoro-o-xylene product by distillation.

The Challenge of Close Boiling Points:

Solution: Fractional Distillation

Fractional distillation is the recommended technique for separating liquids with close boiling points (typically less than 25°C apart).[11][12] It enhances separation by providing a large surface area for repeated vaporization and condensation cycles.[13][14][15]

Detailed Protocol for Fractional Distillation:

-

Apparatus Setup:

-

Use a round-bottom flask of an appropriate size for your crude mixture.

-

Attach a fractionating column (e.g., a Vigreux or packed column) to the flask. The length and packing of the column will determine its efficiency.[11][15]

-

Place a distillation head with a thermometer above the column. The thermometer bulb should be positioned just below the side arm leading to the condenser.[15]

-

Connect a condenser and a receiving flask.

-

Ensure all joints are securely clamped and the apparatus is stable.

-

-

Distillation Process:

-

Heat the mixture slowly and evenly using a heating mantle.

-

Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the lower-boiling component (3-fluoro-o-xylene).

-

Collect the first fraction, which will be enriched in the unreacted starting material.

-

Once the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

-

The temperature will then stabilize at the boiling point of your desired brominated product. Collect this fraction in a separate, clean flask.

-

-

Monitoring and Analysis:

-

Monitor the separation by collecting small fractions and analyzing them by Gas Chromatography (GC) to determine the purity of each fraction.

-

Issue 3: Fractional distillation is not providing sufficient separation. Are there alternative methods?

Alternative Purification Technique: Column Chromatography

When distillation is insufficient, column chromatography can be an effective alternative for separating compounds with very similar polarities.

Key Considerations for Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase (Eluent): A non-polar solvent system is required. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will need to be determined by thin-layer chromatography (TLC) first.

-